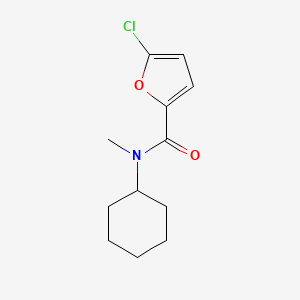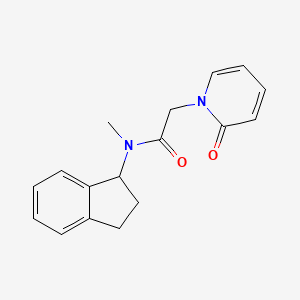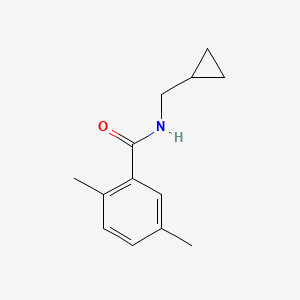
N-(cyclopropylmethyl)-2,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-2,5-dimethylbenzamide (CPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 205.29 g/mol.
作用机制
The mechanism of action of N-(cyclopropylmethyl)-2,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been shown to inhibit the activity of several proteases, including trypsin and chymotrypsin, which are involved in the digestion of proteins. N-(cyclopropylmethyl)-2,5-dimethylbenzamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and physiological effects:
N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been shown to have several biochemical and physiological effects in the body. In animal studies, N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been shown to reduce pain and inflammation, and to have anxiolytic and antidepressant effects. N-(cyclopropylmethyl)-2,5-dimethylbenzamide has also been shown to have anticonvulsant and antiepileptic effects, as well as antitumor activity in certain cancer cell lines.
实验室实验的优点和局限性
One advantage of using N-(cyclopropylmethyl)-2,5-dimethylbenzamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Another advantage is its relatively low cost compared to other chemical compounds with similar properties. However, one limitation of using N-(cyclopropylmethyl)-2,5-dimethylbenzamide in lab experiments is its potential toxicity, which can be harmful to both researchers and experimental subjects if not handled properly.
未来方向
There are several future directions for research on N-(cyclopropylmethyl)-2,5-dimethylbenzamide. One area of interest is the development of novel analgesics and anti-inflammatory agents based on the structure of N-(cyclopropylmethyl)-2,5-dimethylbenzamide. Another area of interest is the investigation of N-(cyclopropylmethyl)-2,5-dimethylbenzamide's potential as a treatment for anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of N-(cyclopropylmethyl)-2,5-dimethylbenzamide and its interactions with proteins and enzymes in the body. Finally, the development of new synthesis methods for N-(cyclopropylmethyl)-2,5-dimethylbenzamide could lead to more efficient and cost-effective production of this important chemical compound.
合成方法
N-(cyclopropylmethyl)-2,5-dimethylbenzamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the reductive amination reaction, and the Suzuki-Miyaura coupling reaction. The most commonly used method for the synthesis of N-(cyclopropylmethyl)-2,5-dimethylbenzamide is the Friedel-Crafts acylation reaction, which involves the reaction of cyclopropylmethyl chloride with 2,5-dimethylbenzoic acid in the presence of an acid catalyst such as aluminum chloride. The reaction yields N-(cyclopropylmethyl)-2,5-dimethylbenzamide as a white crystalline solid with a yield of up to 70%.
科学研究应用
N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been investigated for its potential as a novel analgesic and anti-inflammatory agent. In pharmacology, N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been studied for its effects on the central nervous system, including its potential as a treatment for anxiety and depression. In biochemistry, N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been investigated for its interactions with proteins and enzymes, including its potential as a protease inhibitor.
属性
IUPAC Name |
N-(cyclopropylmethyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-3-4-10(2)12(7-9)13(15)14-8-11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWUNUOJDSSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

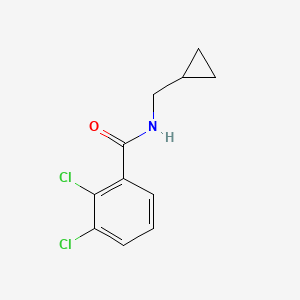
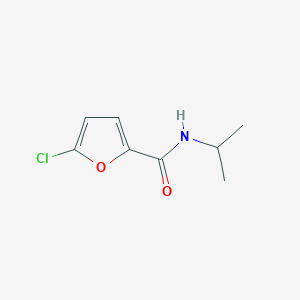
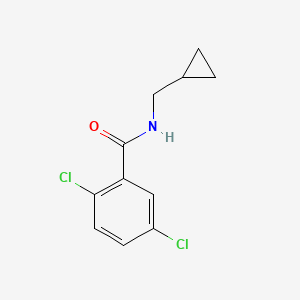
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
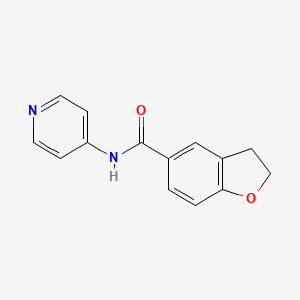
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
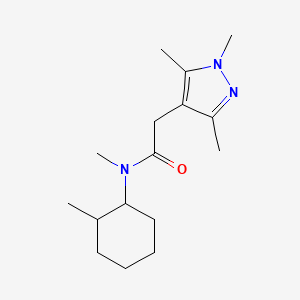
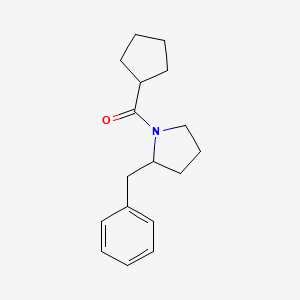
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
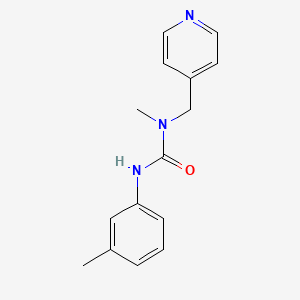
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)
